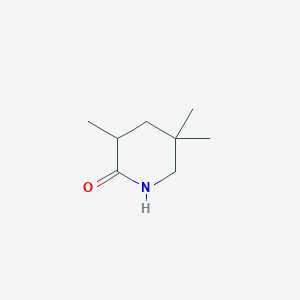

3,5,5-Trimethylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-4-8(2,3)5-9-7(6)10/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDWYMQBLSPGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5,5 Trimethylpiperidin 2 One and Analogues

De Novo Construction Strategies for the Piperidin-2-one Ring

The formation of the piperidin-2-one scaffold from acyclic precursors is a fundamental approach that utilizes a range of chemical transformations. These methods can be grouped into direct cyclization reactions, convergent multicomponent pathways, and modern catalytic ring-closure techniques.

Cyclization Reactions for Lactam Formation

Lactams, or cyclic amides, are formally derived from the cyclization of amino alkanoic acids. wikipedia.org The formation of the piperidin-2-one (a δ-lactam) core often relies on classical intramolecular reactions.

Key methods for lactam synthesis include:

Cyclization of Amino Acids: The direct intramolecular condensation between an amine and a carboxylic acid within the same molecule is a primary method for forming lactams. wikipedia.orgbyjus.com This process involves the formation of an amide bond to close the ring.

Beckmann Rearrangement: This acid-catalyzed rearrangement of oximes provides a pathway to lactams. For instance, the oxime of cyclopentanone (B42830) can be rearranged to form piperidin-2-one. wikipedia.orgbyjus.com

Schmidt Reaction: This reaction involves the treatment of cyclic ketones with hydrazoic acid to yield lactams. Cyclohexanone, for example, can be converted to ε-caprolactam through this method, illustrating its utility in ring expansion to form lactams. wikipedia.orgbyjus.com

Intramolecular Nucleophilic Substitution: Lactams can be synthesized via the intramolecular attack of an amine on an acyl derivative within the same molecule. byjus.com

Iodolactamization: In this reaction, an alkene is reacted with iodine to form a halonium ion in situ, which then reacts with an iminium ion to form the lactam ring. byjus.com

These foundational reactions provide reliable, albeit sometimes harsh, pathways to the basic piperidin-2-one structure, which can then be further functionalized.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for synthesizing complex heterocyclic molecules like substituted piperidin-2-ones in a single step from simple, readily available starting materials. hse.rutaylorfrancis.com These reactions offer advantages such as operational simplicity, reduction in the number of synthetic stages, and decreased solvent consumption. hse.ru

A prominent strategy involves a domino process that forms multiple carbon-carbon and carbon-nitrogen bonds in a single pot. For example, a four-component reaction has been developed for the highly diastereoselective synthesis of polysubstituted piperidin-2-one derivatives. researchgate.netresearchgate.net This reaction proceeds through a Michael-Mannich-cyclization cascade. hse.ruresearchgate.net In a typical pathway, the reaction between Michael acceptors, aldehydes, pyridinium (B92312) ylides, and ammonium (B1175870) acetate (B1210297) in methanol (B129727) leads to the formation of piperidin-2-ones with three or four stereocenters as single diastereomers. hse.ruresearchgate.netresearchgate.net Ammonium acetate serves a dual role, acting as both a base and the nitrogen source for the piperidine (B6355638) ring. hse.ruresearchgate.net

Another example is a pseudo five-component reaction for synthesizing highly functionalized piperidines, which involves aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid. acs.org These MCRs provide rapid access to a diverse library of structurally complex piperidinone analogues. acs.orgresearchgate.net

Table 1: Example of a Four-Component Reaction for Piperidin-2-one Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Key Features |

|---|

Catalytic Approaches for Ring Closure

Catalytic methods offer mild and efficient alternatives for constructing the lactam ring, often with improved selectivity and functional group tolerance.

Rhodium-Catalyzed Oxidative N-Heterocyclization: A catalytic system comprising a pentamethylcyclopentadienyl (Cp) rhodium complex, such as [CpRhCl₂]₂, can effectively catalyze the lactamization of amino alcohols. acs.org This process involves the dehydrogenation of both the alcohol and a cyclic hemiaminal intermediate, with the catalyst playing a dual role. This method has been successfully applied to synthesize a variety of five-, six-, and seven-membered benzo-fused lactams in moderate to excellent yields. acs.org

Ring-Closing Metathesis (RCM): RCM is a powerful technique for forming cyclic structures, including medium-ring lactams. nih.gov The synthesis of eight-membered lactam scaffolds has been achieved using Grubbs' second-generation catalyst. The reaction involves the ring closure of diene amide precursors in refluxing toluene (B28343) to yield a diastereomeric mixture of lactams. nih.gov

Organophotocatalysis: A novel [1+2+3] strategy enabled by organophotocatalysis allows for the one-step synthesis of diverse 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. researchgate.net This mild protocol proceeds at room temperature and demonstrates excellent chemoselectivity, tolerating a wide range of functional groups on both terminal and internal alkenes. researchgate.net

Table 2: Overview of Catalytic Ring-Closure Methods for Lactams

| Catalytic Method | Catalyst System | Substrates | Product | Reaction Conditions |

|---|---|---|---|---|

| Oxidative N-Heterocyclization | [Cp*RhCl₂]₂/K₂CO₃ | Amino Alcohols | Benzo-fused Lactams | Acetone, 80-100 °C acs.org |

| Ring-Closing Metathesis (RCM) | Grubbs' 2nd Gen. Catalyst | Diene Amides | Eight-membered Lactams | Toluene, reflux nih.gov |

Stereoselective Synthesis of 3,5,5-Trimethylpiperidin-2-one Isomers

The presence of one or more chiral centers in substituted piperidin-2-ones, including the C3 position in this compound, necessitates the development of stereoselective synthetic methods. researchgate.net The ability to control the stereochemistry is crucial for developing novel, structurally diverse molecules. researchgate.net

Enantioselective and Diastereoselective Synthetic Routes

Significant progress has been made in developing synthetic routes that yield specific stereoisomers of substituted piperidines and piperidin-2-ones.

Diastereoselective Multicomponent Reactions: As mentioned previously, four-component reactions utilizing a Michael-Mannich cascade have proven to be highly stereoselective, often yielding a single diastereomer of piperidin-2-one derivatives with multiple stereocenters. hse.ruresearchgate.netresearchgate.net The stereochemical outcome is controlled during the domino sequence of bond-forming events. hse.ruresearchgate.net

Asymmetric Synthesis with Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. An asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, an analogue of the target compound, was achieved using D-phenylglycinol as a chiral starting material. researchgate.net Alkylation of the lactam derived from D-phenylglycinol proceeded with varying levels of diastereoselectivity depending on the reaction conditions, particularly the protection of a hydroxyl group on the auxiliary. researchgate.net

Catalytic Asymmetric Synthesis: Transition metal catalysts paired with chiral ligands are widely used for the enantioselective synthesis of piperidine derivatives. researchgate.net For example, iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts can produce α-substituted piperidines with high levels of enantioselectivity. researchgate.net Palladium-catalyzed reactions, such as the deconstructive amination of bridged δ-lactam-γ-lactones, can produce highly decorated 3-hydroxy-2-piperidinone carboxamides with excellent diastereoselectivity. rsc.org

Biocatalytic Approaches: Enzymes offer a green and highly selective method for asymmetric synthesis. Transaminases have been used for the stereoselective synthesis of 2-substituted chiral piperidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers by selecting the appropriate enzyme variant. acs.org

Control of Stereochemistry at Chiral Centers

The control of stereochemistry is achieved by influencing the energy of the transition states that lead to different stereoisomers. This can be accomplished through several mechanisms.

Chiral Auxiliary Control: In the synthesis of 3-methylpiperidin-2-one, the chiral auxiliary (derived from D-phenylglycinol) directs the approach of the electrophile (methyl iodide) during the alkylation step. researchgate.net The stereochemical outcome is influenced by the chelation of the lithium cation by the lactam carbonyl and the oxygen of the side chain, creating a rigid structure that favors attack from one face. When the hydroxyl group is unprotected, it participates in the chelation, leading to high diastereoselectivity (single isomer detected). When protected, the steric bulk and altered chelation lead to a mixture of diastereomers. researchgate.net

Substrate and Reagent Control: The inherent structure of the substrate can direct the stereochemical course of a reaction. For instance, in the diastereoselective epoxidation of tetrahydropyridines, a bifunctional reagent was designed to override steric effects through hydrogen bonding to an amino group, directing the epoxidation to the more hindered face of the molecule. nih.gov

Catalyst Control: In catalytic asymmetric reactions, the chiral environment created by the catalyst-ligand complex is responsible for differentiating between the prochiral faces of the substrate. In the Rh-catalyzed asymmetric reductive Heck reaction, the chiral ligand dictates the enantioselectivity of the carbometalation step. researchgate.net Similarly, DFT calculations have shown that hydrogen-bonding interactions within the transition state of certain nickel-catalyzed reactions can control the chiral outcome. researchgate.net

Table 3: Strategies for Stereochemical Control in Piperidin-2-one Analogue Synthesis

| Strategy | Method | Example | Stereochemical Outcome |

|---|---|---|---|

| Chiral Auxiliary | Alkylation of a lactam derived from D-phenylglycinol. | Synthesis of 3-methylpiperidin-2-one. researchgate.net | Single diastereomer (unprotected OH) or 1:2.5 ratio of diastereomers (protected OH). researchgate.net |

| Diastereoselective Reaction | Four-component Michael-Mannich-cyclization cascade. | Synthesis of (4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halogenides. hse.ru | Formation of a single diastereomer with three stereogenic centers. hse.ru |

| Asymmetric Catalysis | Palladium-catalyzed deconstructive amination. | Synthesis of 3-hydroxy-2-piperidinone carboxamides. rsc.org | High yields and diastereoselectivities. rsc.org |

Functionalization and Derivatization of Precursor Piperidinone Scaffolds

The strategic modification of existing piperidinone cores is a pivotal aspect of synthesizing diverse analogues of this compound. This approach allows for the introduction of various substituents and functional groups, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties. Methodologies for the functionalization and derivatization of precursor piperidinone scaffolds are multifaceted, encompassing a range of chemical transformations that target different positions on the heterocyclic ring.

A prevalent strategy involves the alkylation of the piperidinone scaffold. This can be achieved by treating a pre-formed piperidinone with a strong base to generate a nucleophilic enolate, which is then reacted with an alkyl halide. The regioselectivity of this reaction is influenced by the substitution pattern of the piperidinone ring and the reaction conditions employed. For instance, in the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, the methylation of a piperidin-2-one precursor is a key step. researchgate.net The use of s-butyllithium (s-BuLi) as a base facilitates the introduction of a methyl group, with the stereochemical outcome being influenced by the presence of a chiral auxiliary on the nitrogen atom. researchgate.net

Another significant functionalization approach is the condensation reaction at the α-carbon to the carbonyl group. This is particularly useful for introducing larger and more complex substituents. For example, 3,5-bis(ylidene)-4-piperidone scaffolds, which can be considered analogues of curcumin (B1669340), are synthesized via condensation reactions. nih.govrsc.org These reactions typically involve the treatment of a 4-piperidone (B1582916) with an appropriate aldehyde in the presence of a base. This methodology has been utilized to synthesize a variety of derivatives, including 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones and 4-piperidone-1-carboxamides. nih.gov

Furthermore, multicomponent reactions offer an efficient pathway to highly functionalized piperidone scaffolds. A four-component synthesis involving an intermolecular Diels-Alder reaction has been reported for the construction of complex piperidones. researchgate.net This approach allows for the introduction of a variety of functional groups at different positions of the piperidone ring in a single synthetic operation. researchgate.net The tolerance of this reaction to various functional groups on the reactants expands the scope of accessible piperidinone analogues. researchgate.net

The piperidine ring is a versatile scaffold that can be found in numerous natural products and pharmaceuticals. acs.org The ability to introduce additional substitutions at various positions on the piperidine ring can significantly impact the biological activity of the resulting compounds. acs.org Research into the synthesis of chirally resolved 2-substituted 4-piperidones from divinyl ketones highlights a concise and high-yielding double aza-Michael reaction to access these important building blocks. acs.org

The following table summarizes various functionalization and derivatization reactions on precursor piperidinone scaffolds based on reported research findings:

| Precursor Scaffold | Reagents and Conditions | Functionalized Product | Research Finding |

| 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | 2.5 eq. s-BuLi, Methyl iodide | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Asymmetric methylation of a piperidin-2-one precursor. researchgate.net |

| 4-Piperidone | Aldehyde, Base | 3,5-Bis(ylidene)-4-piperidone | Synthesis of curcumin mimics with diverse biological properties. nih.govrsc.org |

| Divinyl ketones | Amine | 2-Substituted 4-piperidone | Efficient aza-Michael reaction for the preparation of chiral piperidone building blocks. acs.org |

| N-unsubstituted 3,5-diylidene-4-piperidine | Isocyanate, TEA, DMF | 4-Piperidone-1-carboxamide | Derivatization of the nitrogen atom to introduce a carboxamide group. nih.gov |

| 3,4-dimethy-3-pentanone, benzaldehyde, ammonium acetate | Ethanol | 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one | One-pot synthesis of highly substituted piperidones. researchgate.net |

Advanced Structural Characterization and Conformational Analysis of 3,5,5 Trimethylpiperidin 2 One

Spectroscopic Techniques for Elucidation of Molecular Structure and Stereochemistry

Spectroscopic methods are fundamental in determining the connectivity and spatial arrangement of atoms within a molecule. For 3,5,5-trimethylpiperidin-2-one, a combination of high-field Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy provides a comprehensive dataset for its structural characterization.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field ¹H and ¹³C NMR spectroscopy are powerful tools for probing the chemical environment of individual protons and carbon atoms in this compound. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide detailed information about the molecular structure and the relative orientation of substituents.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the three methyl groups, the methylene (B1212753) protons at C4 and C6, and the proton on the nitrogen atom. The gem-dimethyl groups at the C5 position are expected to be chemically non-equivalent if the ring is in a fixed conformation, potentially giving rise to separate signals. The lone methyl group at C3 will also produce a characteristic signal. The protons on the piperidin-2-one ring would exhibit complex splitting patterns due to geminal and vicinal couplings, which can be elucidated using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~175 |

| C3-H | ~2.5 | ~40 |

| C3-CH₃ | ~1.2 | ~20 |

| C4-H₂ | ~1.8 | ~45 |

| C5 | - | ~35 |

| C5-(CH₃)₂ | ~1.0 | ~28 |

| C6-H₂ | ~3.3 | ~50 |

| N-H | Variable | - |

Note: These are approximate values based on typical chemical shifts for similar piperidin-2-one structures and require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is employed to determine the exact molecular weight of this compound, which allows for the unambiguous determination of its elemental composition. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation pathways. Common fragmentation patterns for lactams include the loss of CO, as well as cleavage of the piperidin-2-one ring. The presence of the gem-dimethyl group at the C5 position can influence the fragmentation, potentially leading to the formation of stable carbocations. The analysis of these fragment ions helps to confirm the connectivity of the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₈H₁₅NO)

| Ion | Calculated m/z |

| [M+H]⁺ | 142.1226 |

| [M+Na]⁺ | 164.1046 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broader band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups will appear in the fingerprint region (below 1500 cm⁻¹).

The Raman spectrum will also show the characteristic vibrational modes. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The symmetric C-H stretching and bending vibrations of the methyl and methylene groups are also readily observed.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C=O Stretch (Lactam) | 1650 - 1680 |

| C-H Bend | 1350 - 1470 |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive information about the solid-state molecular structure of this compound. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the atoms in the crystal lattice.

For piperidin-2-one derivatives, the ring can adopt various conformations, such as a chair, boat, or twist-boat. The presence of the gem-dimethyl group at the C5 position is expected to have a significant influence on the preferred conformation, likely favoring a distorted chair conformation to minimize steric strain. nih.gov X-ray analysis would also reveal the orientation of the methyl group at the C3 position (axial or equatorial) and provide information on intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, in the solid state. nih.gov

Dynamic Conformational Studies of the Piperidin-2-one Ring System

The piperidin-2-one ring is not static and can undergo conformational changes in solution. Dynamic NMR spectroscopy is a key technique for studying these dynamic processes, such as ring inversion and rotation around the amide C-N bond.

Variable-temperature NMR experiments can be used to study the conformational dynamics of this compound. At low temperatures, the rate of conformational interconversion may become slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation energy barriers for these conformational processes.

The gem-dimethyl group at C5 is expected to influence the barrier to ring inversion. Additionally, the partial double bond character of the amide bond can lead to restricted rotation, resulting in the presence of rotational isomers (rotamers). Dynamic NMR studies can provide quantitative information on the energy barriers associated with these dynamic equilibria, offering insights into the flexibility and conformational preferences of the this compound molecule in solution.

Reactivity and Mechanistic Investigations of 3,5,5 Trimethylpiperidin 2 One

Elucidation of Reaction Pathways at the Carbonyl Moiety

The carbonyl group in 3,5,5-trimethylpiperidin-2-one is the primary site for nucleophilic attack. However, its reactivity is somewhat attenuated by the resonance delocalization of the nitrogen lone pair, a characteristic feature of amides and lactams.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group, converting the lactam to the corresponding cyclic amine, 1,3,3,5-tetramethylpiperidine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds are expected to add to the carbonyl group. However, the outcome can be complex. The initial addition would form a tetrahedral intermediate which, upon workup, could lead to ring-opening or the formation of a hemiaminal ether. Due to the presence of the acidic N-H proton, the organometallic reagent can also act as a base, deprotonating the nitrogen.

A summary of expected reactions at the carbonyl moiety is presented below:

| Reagent | Expected Product | Reaction Type |

| Lithium aluminum hydride (LiAlH₄) | 1,3,3,5-Tetramethylpiperidine | Reduction |

| Grignard Reagents (RMgX) | Ring-opened products or hemiaminal ethers | Nucleophilic Addition |

| Organolithium Reagents (RLi) | Ring-opened products or hemiaminal ethers | Nucleophilic Addition |

Exploration of Nitrogen Atom Reactivity (e.g., Alkylation, Acylation)

The nitrogen atom in this compound is a secondary amine and thus can undergo various reactions typical of this functional group, most notably alkylation and acylation.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen, forming a more nucleophilic amide anion. The choice of base and solvent is crucial to avoid competing reactions. For instance, strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed.

N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto the nitrogen, forming an N-acyl lactam. Similar to alkylation, this reaction is often facilitated by a base to enhance the nucleophilicity of the nitrogen. Acylation of sterically hindered piperidines, such as 2,2,6,6-tetramethylpiperidine, can sometimes lead to ring fission, though conditions can be modified to favor the formation of the N-acetyl derivative. rsc.org

The following table summarizes the expected N-functionalization reactions:

| Reagent | Product Type |

| Alkyl Halide (R-X) + Base | N-Alkyl-3,5,5-trimethylpiperidin-2-one |

| Acyl Chloride (RCOCl) + Base | N-Acyl-3,5,5-trimethylpiperidin-2-one |

| Acid Anhydride ((RCO)₂O) + Base | N-Acyl-3,5,5-trimethylpiperidin-2-one |

Reactivity of Alkyl Substituents and their Role in Selectivity

The trimethyl substitution pattern on the piperidin-2-one ring significantly influences its reactivity. The gem-dimethyl group at the C5 position provides considerable steric hindrance, which can direct the approach of incoming reagents.

The methyl group at the C3 position is adjacent to the carbonyl group, making the alpha-proton on the C3 carbon acidic. This allows for the formation of an enolate under basic conditions. The resulting enolate can then react with various electrophiles, leading to further functionalization at the C3 position. The stereochemical outcome of such reactions would be influenced by the existing stereocenter at C3 and the steric bulk of the gem-dimethyl group at C5. Asymmetric synthesis of a related compound, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, has been achieved through alkylation, where the stereoselectivity was dependent on the reaction conditions. researchgate.net

Regioselectivity and Stereoselectivity in Complex Transformations

In more complex transformations, the interplay between the different functional groups and the steric environment created by the alkyl substituents governs the regioselectivity and stereoselectivity of the reactions.

For instance, in reactions involving the formation of an enolate at the C3 position, the approach of an electrophile would likely be directed to the face of the ring opposite to the axial methyl group at C3, if applicable, to minimize steric interactions. The gem-dimethyl group at C5 would further influence the conformation of the ring and the accessibility of the enolate.

While specific studies on this compound are lacking, research on the synthesis of other substituted piperidines demonstrates that stereocontrol is a key aspect of their chemistry. mdma.ch The synthesis of various 3,5-disubstituted piperidines has been achieved with high diastereoselectivity. orgsyn.org

Kinetic and Thermodynamic Aspects of Chemical Conversions

The formation of the N-acylated or N-alkylated product is generally a thermodynamically favorable process. The stability of the resulting products will depend on the nature of the substituent introduced.

In reactions involving the C3-enolate, the equilibrium between the starting lactam and the enolate will be dependent on the strength of the base and the temperature. The subsequent reaction of the enolate with an electrophile is typically a kinetically controlled process, where the stereochemical outcome is determined by the transition state energies of the possible reaction pathways. The relative stability of the potential products would determine the outcome under thermodynamic control.

Chemical Transformations and Analog Design of 3,5,5 Trimethylpiperidin 2 One

Synthesis of Substituted 3,5,5-Trimethylpiperidin-2-one Analogues

The functionalization of the this compound core can be achieved through various synthetic strategies, primarily targeting the nitrogen atom and the α-carbon (C3) to the carbonyl group. These modifications allow for the systematic alteration of the molecule's steric and electronic properties.

N-substitution is a common strategy to introduce diverse functionalities. For instance, N-alkylation can be readily accomplished by treating the parent lactam with a suitable alkyl halide in the presence of a base. A notable example is the synthesis of N-phenethyl-substituted piperidones, which are precursors to compounds with significant biological activity. While direct synthesis of 3,5,5-trimethyl-1-(2-phenylethyl)piperidin-2-one is not extensively detailed in readily available literature, the general principle follows the condensation of a primary amine with precursors that form the piperidone ring, such as in the Dieckmann cyclization. nih.gov

Alkylation at the C3 position offers another avenue for diversification. The generation of an enolate at the α-carbon, followed by reaction with an electrophile, can introduce a variety of substituents. The stereochemical outcome of this reaction is of particular interest. In a study on the asymmetric synthesis of a related compound, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, the use of a chiral auxiliary on the nitrogen atom directed the stereoselective alkylation at the C3 position. mdpi.com The choice of base and the presence or absence of a protecting group on the auxiliary were found to significantly influence the diastereomeric ratio of the products. mdpi.com This highlights the potential for stereocontrolled synthesis of C3-substituted this compound analogues.

| Reactant | Reagents and Conditions | Product | Key Feature |

| 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | 2.5 eq. s-BuLi, then MeI | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | High diastereoselectivity |

| (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl) piperidine-2-one | 1.5 eq. s-BuLi, then MeI | Mixture of diastereomers | Altered stereoselectivity |

Table 1: Examples of C3-Alkylation on a Piperidin-2-one Scaffold mdpi.com

Construction of Polycyclic Systems Incorporating the Piperidin-2-one Core

The rigid framework of this compound serves as a valuable building block for the synthesis of more complex, polycyclic architectures, including azabicyclic systems. These structures are of significant interest in drug discovery due to their defined three-dimensional shapes.

Cascade Reactions and Annulation Strategies (e.g., related to azabicyclic systems)

While specific examples detailing cascade or annulation reactions starting directly from this compound are not prevalent in the reviewed literature, analogous transformations with related lactam systems provide a conceptual blueprint. The synthesis of azabicyclic frameworks often involves the formation of a lactam as a key intermediate. For instance, 2-azabicyclo[3.2.2]nonanes can be prepared from bicyclo[2.2.2]octan-2-ones through a Beckmann rearrangement, which forms a lactam that is subsequently reduced. nih.gov A similar strategy could be envisioned where a suitably functionalized this compound derivative undergoes an intramolecular cyclization to forge a new ring.

An annulation strategy could involve the reaction of the lactam enolate with a bifunctional electrophile, leading to the formation of a fused or bridged ring system. The gem-dimethyl group at C5 would be expected to exert significant steric influence on the trajectory of such reactions, potentially leading to high diastereoselectivity.

| Starting Material Type | Reaction Type | Resulting Polycyclic System | Potential Application |

| Bicyclo[2.2.2]octan-2-one | Beckmann Rearrangement -> Lactam formation -> Reduction | 2-Azabicyclo[3.2.2]nonane | Scaffold for biologically active compounds |

| Functionalized Piperidin-2-one | Intramolecular Cyclization | Fused or Bridged Azabicyclic System | Conformationally constrained analogues |

Table 2: Conceptual Strategies for Azabicyclic System Synthesis from Lactam Precursors nih.gov

Structure-Reactivity Relationship Studies for Modified this compound Scaffolds

The relationship between the structure of modified this compound scaffolds and their chemical reactivity is a crucial aspect of their design and application. The introduction of substituents at various positions can profoundly affect the electronic and steric environment of the molecule, thereby influencing its behavior in chemical reactions.

For instance, the nature of the substituent on the nitrogen atom can modulate the nucleophilicity of the lactam nitrogen and the acidity of the α-protons at C3. An electron-withdrawing group on the nitrogen would decrease the nucleophilicity of the nitrogen and increase the acidity of the C3 protons, making enolate formation more facile. Conversely, an electron-donating group would have the opposite effect.

The steric bulk of substituents at both the N1 and C3 positions will play a significant role in directing the approach of reagents. In the case of C3-alkylation, the gem-dimethyl group at C5 already provides a sterically hindered environment on one face of the molecule. The interplay between this inherent steric bias and the directing effects of a chiral auxiliary on the nitrogen atom, as seen in related systems, would be a key factor in controlling the stereochemical outcome of reactions. mdpi.com

Further studies systematically varying the electronic and steric nature of substituents on the this compound scaffold are needed to fully elucidate the structure-reactivity relationships. Such investigations would enable a more rational design of novel analogues with tailored chemical properties for specific applications.

Theoretical and Computational Chemistry Studies of 3,5,5 Trimethylpiperidin 2 One

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are commonly employed to model molecular geometries, electronic properties, and vibrational spectra. researchgate.netresearchgate.net For 3,5,5-Trimethylpiperidin-2-one, these calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

Once the geometry is optimized, a range of electronic properties can be calculated. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In this compound, negative potential would be expected around the oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack, while positive regions might be found near the hydrogen atoms. nih.gov

| Mulliken Atomic Charges | O: -0.55, N: -0.40 | Shows partial charge distribution on key atoms. nih.gov |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This approach provides detailed information on the conformational dynamics and flexibility of this compound. For a piperidine (B6355638) ring system, MD simulations can explore the equilibrium between different chair and boat conformations and the energetic barriers between them. researchgate.net

The simulation begins by placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The system's energy is minimized, and then it is gradually heated and equilibrated under specific temperature and pressure conditions (e.g., using an NPT ensemble). mdpi.comfrontiersin.org The trajectory of the atoms is then calculated over a set period, which can range from nanoseconds to microseconds. mdpi.comarxiv.org

Analysis of the MD trajectory can reveal key insights into the molecule's dynamic behavior. Parameters such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation over the simulation time, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. frontiersin.org

If studying the interaction of this compound with a biological target, such as a protein, MD simulations can be used to assess the stability of the ligand-protein complex. The simulation can show how the ligand adapts its conformation within the binding site and the persistence of key interactions like hydrogen bonds over time. frontiersin.orgmdpi.com

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

| Conformation | Relative Population (%) | Key Dihedral Angle (C2-N1-C6-C5) | Stability |

|---|---|---|---|

| Chair 1 (Me-axial) | 65% | ~55° | Most Stable |

| Chair 2 (Me-equatorial) | 30% | ~-55° | Less Stable |

| Twist-Boat | 5% | Variable | Transition State |

Note: This data is hypothetical and serves to illustrate the type of results obtained from MD simulations. The actual conformational preferences would depend on the specific force field and simulation parameters used.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, identifying intermediate structures, and characterizing transition states. researchgate.net For this compound, theoretical methods can be used to predict its reactivity in various chemical transformations. DFT calculations are particularly well-suited for locating transition state structures, which correspond to first-order saddle points on the potential energy surface. ucsb.edumcmaster.ca

To study a reaction, a proposed reaction coordinate is defined, which represents the path from reactants to products. By performing calculations at various points along this path, an energy profile can be constructed. Optimization algorithms, such as the synchronous transit-guided quasi-Newton (QST2) method or eigenvector-following techniques, are used to precisely locate the transition state structure. ucsb.eduarxiv.org

Once a transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction kinetics. researchgate.net This approach allows for the comparison of different potential reaction pathways to determine the most energetically favorable one. researchgate.net

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound

| Reaction Step | Reactant(s) | Product(s) | Transition State Imaginary Frequency (cm⁻¹) | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| N-Alkylation | This compound + CH₃I | 1,3,5,5-Tetramethylpiperidin-2-one + I⁻ | -350 cm⁻¹ | 22.5 |

| Lactam Hydrolysis (Acid-Catalyzed) | this compound + H₃O⁺ | Amino Acid Product | -410 cm⁻¹ | 18.7 |

Note: The data presented is for illustrative purposes. Actual activation energies would be the result of specific quantum mechanical calculations for the defined reaction.

Chemoinformatics and Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Chemoinformatics applies computational methods to solve chemical problems, often by analyzing large datasets of chemical information. One of its key applications is the development of Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) models. uliege.beuliege.be These models establish a statistical relationship between the structural properties of molecules (descriptors) and their measured reactivity or properties, such as chromatographic retention time. nih.gov

To build a QSRR model applicable to this compound, a dataset of structurally diverse but related compounds with known reactivity data would be assembled. For each molecule in the dataset, a large number of molecular descriptors would be calculated. uliege.be These descriptors numerically represent various aspects of the molecule's structure, including:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical descriptors: 3D properties like molecular surface area.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).

Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., support vector machines, random forest), are then used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the observed reactivity. uliege.benih.gov The resulting QSRR model can then be used to predict the reactivity of new or untested compounds like this compound based solely on its calculated descriptors. mdpi.com

Table 4: Example Molecular Descriptors for a Hypothetical QSRR Model

| Compound | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | Number of Rotatable Bonds | Observed Reactivity (Hypothetical) |

|---|---|---|---|---|---|

| Piperidin-2-one | 99.13 | -0.5 | 29.1 | 0 | 1.00 |

| 3-Methylpiperidin-2-one | 113.16 | 0.1 | 29.1 | 0 | 1.15 |

| 5,5-Dimethylpiperidin-2-one | 127.18 | 0.6 | 29.1 | 0 | 0.90 |

| This compound | 141.21 | 1.2 | 29.1 | 0 | Predicted Value |

Note: This table illustrates the type of data used in QSRR model development. The reactivity values are hypothetical.

Non Pharmacological and Industrial Applications of Piperidinone Derivatives

Applications in Flavor and Fragrance Chemistry

No studies have been identified that report 3,5,5-Trimethylpiperidin-2-one as a constituent of volatile profiles in food, beverages, or natural products. The scientific literature on flavor and fragrance chemistry does not currently list this compound as a known aroma or fragrance component.

Use in Agricultural Chemistry as Bioactive Agents

There is no available research to indicate that this compound possesses any bioactive properties relevant to agricultural applications, such as plant growth inhibition or pesticidal activity. Studies on the structure-activity relationships of piperidinone derivatives in agrochemistry have not specifically investigated this compound.

Emerging Research Frontiers and Future Prospects for 3,5,5 Trimethylpiperidin 2 One Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For the synthesis of 3,5,5-trimethylpiperidin-2-one and its derivatives, a shift away from classical methods towards more sustainable and efficient processes is a key area of future research.

One promising avenue is the development of one-pot, multi-component reactions. Such reactions, which combine three or more reactants in a single operation to form a complex product, offer significant advantages in terms of atom economy, reduced solvent usage, and minimized waste generation. growingscience.com The application of green catalysts, such as citric acid or zirconium oxychloride, has been shown to be effective in the synthesis of highly substituted piperidines and could be adapted for the construction of the this compound scaffold. growingscience.com

Furthermore, biocatalysis presents a powerful tool for the stereoselective synthesis of lactam rings. researchgate.net Engineered enzymes, such as myoglobin variants, have been successfully employed for the asymmetric synthesis of β-, γ-, and δ-lactams through intramolecular C-H amidation. researchgate.netnih.gov This approach, which utilizes readily available dioxazolone reagents, could be explored for the enantioselective synthesis of chiral derivatives of this compound, a highly desirable goal for pharmaceutical applications.

The replacement of hazardous solvents with more environmentally benign alternatives is another critical aspect of green synthesis. Research into the use of water or other green solvents in catalytic systems for the formation of piperidine (B6355638) and piperidone rings is an active area of investigation. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| One-Pot Multi-Component Reactions | Combination of multiple reactants in a single step. growingscience.com | Increased atom economy, reduced waste, simplified procedures. growingscience.com |

| Biocatalysis (e.g., Enzymatic C-H Amidation) | Use of enzymes for stereoselective transformations. researchgate.netnih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net |

| Green Catalysts (e.g., Citric Acid, ZrOCl2) | Utilization of non-toxic and recyclable catalysts. growingscience.com | Reduced environmental impact, lower cost. growingscience.com |

| Aqueous Synthesis | Use of water as a solvent. nih.gov | Enhanced safety, reduced pollution, cost-effective. nih.gov |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond sustainable synthesis, the exploration of novel reactivity patterns and unconventional transformations of the this compound core is crucial for expanding its synthetic utility. The lactam functionality is a versatile handle for a wide range of chemical modifications.

One area of interest is the use of transition metal catalysis to effect novel bond formations. For instance, rhodium(II)-catalyzed transformations of α-diazocarbonyl piperidine scaffolds have been shown to lead to unexpected and complex molecular architectures, including hexahydrotetrazine ring systems and bridged bicyclic compounds. nih.gov Applying such catalytic systems to derivatives of this compound could unlock new pathways to structurally diverse molecules.

Skeletal editing, a strategy that involves the precise modification of a molecular backbone, offers another exciting frontier. Recent total syntheses of complex alkaloids have demonstrated the power of hydrodealkenylative fragmentation followed by Mannich cyclization to transform a bicyclo[2.2.2]octene moiety into a bicyclo[2.2.1]heptane system with the simultaneous formation of a piperidine ring. acs.org Such advanced strategies could be envisioned for the sophisticated manipulation of the this compound framework.

Furthermore, the concept of targeted covalent inhibitors, which form a permanent bond with their biological target, is a rapidly growing area in drug discovery. The α-methylene-γ-lactam moiety has been identified as a potential covalent "warhead" due to its tuned electrophilic reactivity. pitt.edu Investigating the introduction of similar reactive groups onto the this compound scaffold could lead to the development of novel therapeutic agents.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery of new bioactive molecules is increasingly reliant on high-throughput screening (HTS) of large and diverse compound libraries. chemdiv.com The this compound scaffold is an ideal starting point for the construction of such libraries due to the potential for diversification at multiple positions around the ring.

Automated synthesis platforms are revolutionizing the way chemical libraries are produced. These systems can perform a wide range of chemical reactions with increased speed and efficiency, and reduced human error. merckmillipore.com The integration of automated synthesis with the chemistry of this compound would enable the rapid generation of large arrays of derivatives for biological screening. researchgate.netnih.gov

The creation of focused screening libraries, designed to target specific protein families such as kinases, G-protein-coupled receptors, or ion channels, has been shown to have substantially high hit rates. thermofisher.com By strategically designing derivatives of this compound with functionalities known to interact with these targets, it is possible to create focused libraries with a higher probability of identifying lead compounds.

| Platform/Technique | Application in this compound Chemistry | Key Benefits |

| High-Throughput Screening (HTS) | Biological evaluation of large libraries of this compound derivatives. chemdiv.com | Rapid identification of bioactive "hit" compounds. chemdiv.com |

| Automated Synthesis Platforms | Rapid and efficient synthesis of diverse libraries of this compound analogs. merckmillipore.com | Increased productivity, reproducibility, and access to novel chemical space. merckmillipore.comresearchgate.net |

| Focused Screening Libraries | Design and synthesis of targeted libraries for specific biological targets (e.g., kinases, GPCRs). thermofisher.com | Higher hit rates, more efficient lead discovery. thermofisher.com |

| One-Bead-One-Compound (OBOC) Libraries | Synthesis and screening of vast numbers of compounds on individual beads. nih.gov | Massive library diversity and efficient screening. nih.gov |

Advanced Characterization Techniques for Complex Derivations

As the synthesis of increasingly complex derivatives of this compound is pursued, the need for sophisticated analytical techniques for their unambiguous characterization becomes paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the complex proton and carbon spectra of substituted piperidones. ipb.pt For chiral derivatives, the use of chiral solvating agents or specialized NMR techniques, such as 19F NMR with chiral probes, can be employed for the determination of enantiomeric excess. nih.gov

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of molecules. Chemical ionization (CI) mass spectrometry is particularly useful for the analysis of lactams, as it often produces a strong protonated molecular ion, simplifying molecular weight determination. nih.gov Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can provide detailed structural information by analyzing the fragmentation of the parent ion, which is invaluable for differentiating isomers and identifying unknown impurities. nih.gov

For molecules that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry. This technique is particularly important for confirming the stereochemical outcome of asymmetric reactions. nih.gov

| Technique | Information Provided | Relevance for this compound Derivatives |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms within the molecule. ipb.pt | Unambiguous assignment of proton and carbon signals in complex structures. ipb.pt |

| 19F NMR with Chiral Probes | Differentiation and quantification of enantiomers. nih.gov | Determination of enantiomeric purity for chiral derivatives. nih.gov |

| Chemical Ionization Mass Spectrometry (CI-MS) | Molecular weight determination with minimal fragmentation. nih.gov | Clear identification of the molecular ion. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. nih.gov | Isomer differentiation and impurity identification. nih.gov |

| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure. nih.gov | Absolute and relative stereochemistry determination. nih.gov |

Q & A

Q. What are the common synthetic routes for 3,5,5-Trimethylpiperidin-2-one, and how are they optimized for purity and yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted amines or ketones under acidic or catalytic conditions. For example, reductive amination of 3,5,5-trimethylcyclohexanone with ammonia or its derivatives can yield the target compound. Key optimization steps include:

- Temperature control : Maintaining 60–80°C to minimize side reactions (e.g., over-alkylation) .

- Catalyst selection : Use of palladium on carbon (Pd/C) or Raney nickel for efficient hydrogenation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Data Table:

| Method | Yield (%) | Purity (%) | Key Characterization (NMR, IR) |

|---|---|---|---|

| Reductive Amination | 75–85 | 92–98 | δ 1.2 (s, 9H, CH3), 1720 cm⁻¹ (C=O) |

| Cyclocondensation | 60–70 | 85–90 | δ 2.4 (m, 2H, CH2), 1640 cm⁻¹ (C=N) |

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm methyl group multiplicity (e.g., singlet at δ 1.2 for three equivalent CH3 groups) and carbonyl resonance .

- Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (C=O stretch) and 2800–3000 cm⁻¹ (C-H stretches) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time comparison with standards and molecular ion ([M⁺] at m/z 155) for identity confirmation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize assays : Use validated cell lines (e.g., HEK-293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Purity verification : Employ HPLC-UV (C18 column, acetonitrile/water gradient) to confirm compound integrity before testing .

- Meta-analysis : Compare datasets using tools like RevMan to identify outliers and systematic biases (e.g., inconsistent IC50 calculations) .

Q. What strategies optimize the enantiomeric resolution of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (resolution factor >1.5) .

- Dynamic kinetic resolution : Employ lipase-catalyzed acylations to selectively modify one enantiomer .

Data Table:

| Chiral Column | Mobile Phase | Retention Time (min) | Resolution (Rs) |

|---|---|---|---|

| Chiralpak AD-H | Hexane/IPA (90:10) | 12.3 (R), 14.1 (S) | 1.8 |

| Lux Cellulose-3 | Heptane/EtOH (85:15) | 10.5 (R), 11.9 (S) | 1.2 |

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding modes to GABA receptors (PDB ID: 6HUP). Key interactions include hydrogen bonding with Arg112 and hydrophobic contacts with Leu99 .

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability (RMSD <2.0 Å indicates stable binding) .

Q. What are the critical considerations for scaling up this compound synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust feed rates .

- Quality by Design (QbD) : Use factorial design (e.g., 2³ experiments) to optimize parameters like catalyst loading and agitation speed .

- Batch records : Document deviations (e.g., temperature spikes >5°C) and their impact on yield/purity .

Methodological Rigor & Risk Mitigation

Q. How to assess and minimize bias in pharmacological studies involving this compound?

- Randomization : Use block randomization for animal studies to allocate treatment groups.

- Blinding : Double-blind protocols for subjective endpoints (e.g., behavioral assays).

- Data transparency : Share raw spectra/chromatograms in supplementary materials .

Q. What analytical validation protocols are required for publishing this compound research?

- Methodological Answer : Follow ICH Q2(R1) guidelines :

- Specificity : Demonstrate baseline separation from impurities (resolution >1.5).

- Linearity : R² ≥0.998 for calibration curves (1–100 µg/mL).

- Accuracy : Spike recovery rates of 95–105% in triplicate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.